Ethyl 4-methyl-5-nitropicolinate
Overview
Description
Ethyl 4-methyl-5-nitropicolinate: is a chemical compound belonging to the class of nitroaromatics. It is characterized by the presence of a nitro group (-NO2) and an ethyl ester group attached to a pyridine ring, which is substituted at the 4th and 5th positions with a methyl group and a nitro group, respectively. This compound is of interest in various scientific research applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Nitration Reaction: The synthesis of this compound typically involves the nitration of 4-methylpyridine. This reaction is carried out using concentrated nitric acid in the presence of sulfuric acid as a catalyst.
Esterification Reaction: The nitro compound obtained from the nitration reaction is then esterified using ethanol in the presence of an acid catalyst to form the ethyl ester derivative.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale nitration and esterification reactions under controlled conditions to ensure high yield and purity. The process is optimized to minimize by-products and ensure the safety of the operators.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as carboxylic acids.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of amines.
Substitution: The compound can participate in substitution reactions, where the nitro group or the ethyl ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Typical reducing agents include iron (Fe) and hydrogen gas (H2) in the presence of a catalyst.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.
Major Products Formed:
Oxidation Products: Carboxylic acids and their derivatives.
Reduction Products: Amines and their derivatives.
Substitution Products: Various substituted pyridines and esters.
Scientific Research Applications
Chemistry: Ethyl 4-methyl-5-nitropicolinate is used as a precursor in the synthesis of more complex organic compounds. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties. It may be used in the development of new drugs and therapeutic agents.
Medicine: Research is ongoing to explore the potential medicinal applications of this compound, particularly in the treatment of infections and oxidative stress-related conditions.
Industry: The compound is used in the chemical industry for the production of various agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which Ethyl 4-methyl-5-nitropicolinate exerts its effects depends on its specific application. For example, in antimicrobial applications, the compound may interfere with bacterial cell wall synthesis or disrupt essential metabolic pathways. The molecular targets and pathways involved are subject to ongoing research and may vary depending on the biological system being studied.
Comparison with Similar Compounds
Ethyl 4-chloro-5-nitropicolinate: Similar structure with a chlorine atom instead of a methyl group.
Ethyl 4-methyl-3-nitropicolinate: Similar structure with the nitro group at the 3rd position instead of the 5th position.
Uniqueness: Ethyl 4-methyl-5-nitropicolinate is unique due to its specific substitution pattern on the pyridine ring, which influences its reactivity and biological activity. The presence of both a methyl and a nitro group at specific positions contributes to its distinct chemical properties compared to similar compounds.
Properties
IUPAC Name |
ethyl 4-methyl-5-nitropyridine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O4/c1-3-15-9(12)7-4-6(2)8(5-10-7)11(13)14/h4-5H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZHWIVMKQWHMBS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=C(C(=C1)C)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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